6-Benzylpicolinimidamide hydrochloride

Description

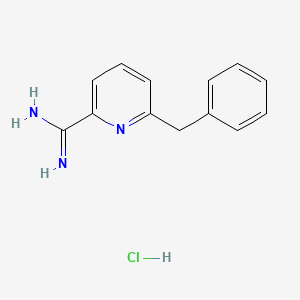

6-Benzylpicolinimidamide hydrochloride (CAS No. 192566-02-2) is a synthetic organic compound with the molecular formula C₁₃H₁₄ClN₃O and an average molecular weight of 263.725 g/mol . Structurally, it consists of a pyridine ring substituted with a benzyloxy group at the 6-position and an amidine functional group at the 2-position, forming a hydrochloride salt (Fig. 1). This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting amidine-dependent enzymes or receptors. Its imidamide moiety confers unique reactivity, enabling interactions with nucleophiles or electrophiles in synthetic pathways .

Properties

Molecular Formula |

C13H14ClN3 |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

6-benzylpyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C13H13N3.ClH/c14-13(15)12-8-4-7-11(16-12)9-10-5-2-1-3-6-10;/h1-8H,9H2,(H3,14,15);1H |

InChI Key |

ZSUBGPUTSPSJEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC=C2)C(=N)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Benzimidamide Hydrochloride (CAS 1670-14-0)

- Molecular Formula : C₇H₉ClN₂

- Molecular Weight : 156.61 g/mol

- Key Differences :

6-(Benzyloxy)picolinonitrile

- Molecular Formula : C₁₃H₁₀N₂O

- Molecular Weight : 210.23 g/mol

- Key Differences :

Chlorphenoxamine Hydrochloride

- Molecular Formula: C₁₈H₂₂ClNO

- Molecular Weight : 303.83 g/mol

- Key Differences :

Functional Analogues

Memantine Hydrochloride

- Molecular Formula : C₁₂H₂₁NCl

- Molecular Weight : 215.76 g/mol

- Key Differences :

Dosulepin Hydrochloride

- Molecular Formula : C₁₉H₂₁NS·HCl

- Molecular Weight : 331.90 g/mol

- Key Differences: Contains a tricyclic dibenzothiepine core, contrasting with 6-benzylpicolinimidamide’s monocyclic pyridine. Clinically used as a tricyclic antidepressant, highlighting divergent applications .

Comparative Data Table

Research Findings and Key Observations

Reactivity :

- The amidine group in 6-benzylpicolinimidamide hydrochloride enables nucleophilic reactions, similar to benzimidamide hydrochloride. However, steric hindrance from the benzyloxy group reduces its reaction kinetics compared to simpler amidines .

- Stability studies indicate that 6-benzylpicolinimidamide is hygroscopic, requiring storage at 2–8°C, whereas memantine hydrochloride exhibits greater thermal stability .

Synthetic Utility: 6-(Benzyloxy)picolinonitrile serves as a precursor for 6-benzylpicolinimidamide via amidine synthesis, but the latter’s hydrochloride salt improves crystallinity and handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.